

What are the physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde?

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Compound of Interest

Compound Name: **2-(4-Nitrophenyl)malonaldehyde**

Cat. No.: **B100980**

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Technical Guide: 2-(4-Nitrophenyl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **2-(4-Nitrophenyl)malonaldehyde**. The information is intended to support research and development activities where this compound may be of interest, particularly in studies related to oxidative stress and cellular signaling.

Chemical and Physical Properties

2-(4-Nitrophenyl)malonaldehyde, with the CAS number 18915-53-2, is a dicarbonyl compound featuring a nitrophenyl substituent.^[1] Its structural and physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of **2-(4-Nitrophenyl)malonaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₄	[2][3]
Molecular Weight	193.16 g/mol	[1][4]
Appearance	Beige solid	[1]
Melting Point	231-233 °C (decomposes)	[1]
Predicted XlogP	1.1	[2]
pKa (of parent malonaldehyde)	4.46 (enolate)	[5][6]
Solubility	Limited data available. Likely soluble in polar organic solvents such as DMSO and DMF, based on the properties of similar nitroaromatic compounds.[7]	N/A
Density	No experimental data found.	N/A

Spectral Data

Detailed experimental spectral data for **2-(4-Nitrophenyl)malonaldehyde** is not widely available in the public domain. However, characteristic spectral features can be predicted based on its functional groups.

- ¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would be complex due to the aromatic and aldehydic protons and carbons. The nitrophenyl group would significantly influence the chemical shifts of the aromatic protons. While specific data for this compound is not readily available, related structures have been characterized. [8][9][10][11]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde groups, typically in the region of 1680-1740 cm⁻¹.[12] The nitro group (NO₂) would also exhibit strong symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present.

- UV-Vis Spectroscopy: Malonaldehyde and its derivatives are known to exhibit pH-dependent UV absorption.[12] The parent malonaldehyde has absorption maxima at approximately 245 nm in acidic conditions and 267 nm in basic conditions.[12] The presence of the 4-nitrophenyl chromophore would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

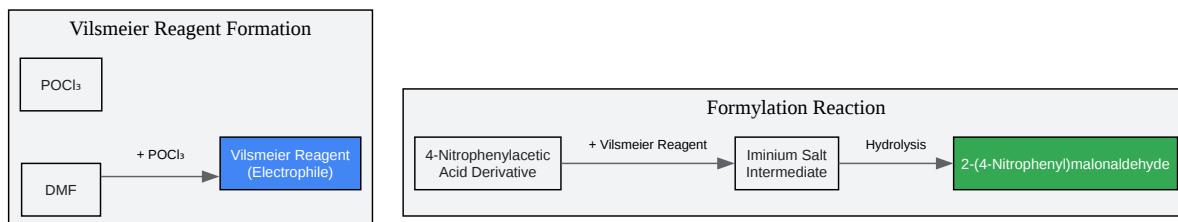
Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-(4-Nitrophenyl)malonaldehyde** is not prominently described in the reviewed literature. However, a plausible synthetic route is the Vilsmeier-Haack reaction, which is a widely used method for the formylation of activated aromatic and aliphatic compounds.[13][14][15][16] This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.

[13][14][15][16]

A potential synthetic pathway could involve the formylation of 4-nitrophenylacetic acid or a related precursor. The general mechanism for the Vilsmeier-Haack reaction is outlined below.



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Plausible synthesis of **2-(4-Nitrophenyl)malonaldehyde** via the Vilsmeier-Haack reaction.

Reactivity

Malonaldehydes are known to be highly reactive compounds. The presence of two carbonyl groups and an acidic α -hydrogen makes them susceptible to a variety of reactions, including condensations, additions, and cyclizations. The reactivity of malonaldehyde is central to its role as a biomarker for lipid peroxidation, as it readily reacts with thiobarbituric acid (TBA) to form a colored adduct.[17]

Biological Significance and Experimental Applications

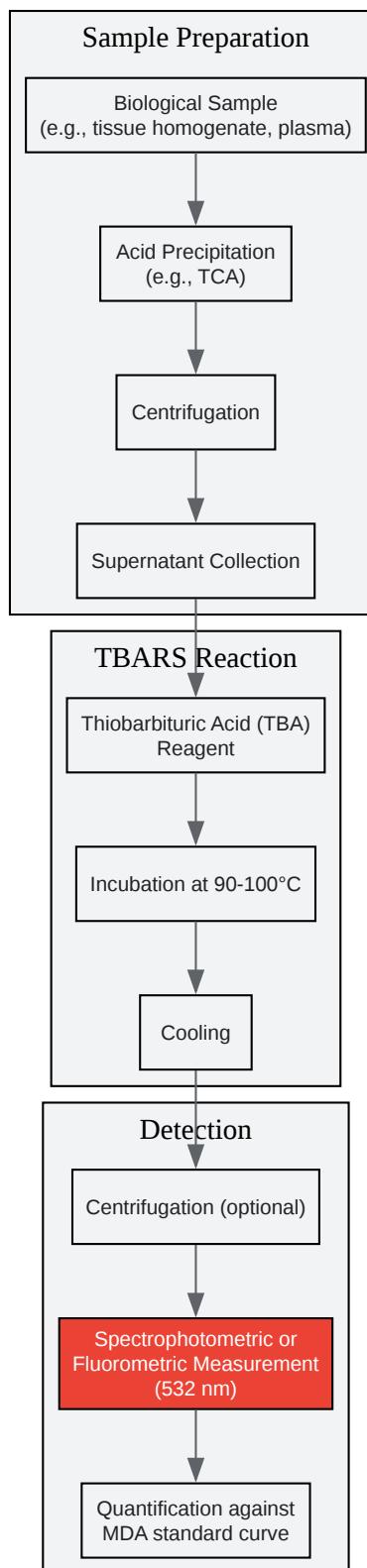
Role in Oxidative Stress and Lipid Peroxidation

2-(4-Nitrophenyl)malonaldehyde is structurally related to malondialdehyde (MDA), a well-established biomarker for oxidative stress and lipid peroxidation.[18][19][20][21] Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage.[22] The breakdown of polyunsaturated fatty acids during this process generates MDA, and its quantification is a common method to assess the extent of oxidative damage in biological systems.[18][19][20][21]

The primary analytical method for MDA detection is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[17] In this assay, MDA reacts with TBA under acidic conditions and high temperature to produce a fluorescent, pink-colored adduct that can be measured spectrophotometrically.[17]

Experimental Workflow: TBARS Assay for Lipid Peroxidation

The following diagram illustrates a generalized workflow for the TBARS assay, a common application for malonaldehyde-related compounds in assessing oxidative stress.



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Generalized experimental workflow for the TBARS assay to measure malondialdehyde levels.

Potential Role in Cellular Signaling

While direct evidence for the involvement of **2-(4-Nitrophenyl)malonaldehyde** in specific signaling pathways is scarce, the parent compound, malondialdehyde, and other reactive aldehydes generated during lipid peroxidation are known to modulate cellular signaling.[22][23][24][25] These aldehydes can form adducts with proteins and DNA, potentially altering their function and contributing to cellular responses to oxidative stress.[22][23][24][25] The introduction of a nitrophenyl group could modify the reactivity and signaling potential of the malonaldehyde backbone, a subject that warrants further investigation.

Safety Information

2-(4-Nitrophenyl)malonaldehyde is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always consult the appropriate safety data sheets and follow established laboratory protocols.

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